molecular formula C22H28N2O4 B12761782 9-O-Demethylmitragynine CAS No. 425623-55-8

9-O-Demethylmitragynine

Cat. No.: B12761782
CAS No.: 425623-55-8
M. Wt: 384.5 g/mol
InChI Key: IIRZCWUQUBSIPF-XZNUVMSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-O-Demethylmitragynine (9ODM) is a major oxidative metabolite of the psychoactive natural alkaloid mitragynine, the principal alkaloid found in the plant Mitragyna speciosa (Kratom) . This compound is of significant and growing interest in forensic, pharmacological, and metabolic research. In vitro studies have definitively identified this compound as a primary metabolite of mitragynine, formed predominantly through the action of cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for its formation . Research indicates that 9ODM may contribute to the overall pharmacological profile of Kratom. Crucially, scientific investigations have demonstrated that this compound exhibits a higher binding affinity for the μ-opioid receptor (MOR) than its parent compound, mitragynine . This enhanced receptor interaction makes it an essential reference standard for researchers studying the complex mechanisms of action of Kratom alkaloids, their metabolic pathways, and their potential for drug-drug interactions. This compound is therefore a critical analyte for in vitro enzyme kinetics studies, the identification of Kratom use in forensic and clinical toxicology screenings, and advanced investigations into the opioid receptor activity of natural products . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

425623-55-8

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15+,18+/m1/s1

InChI Key

IIRZCWUQUBSIPF-XZNUVMSOSA-N

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)O

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O

Origin of Product

United States

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways Leading to 9-O-Demethylmitragynine Formation

The conversion of mitragynine (B136389) to this compound is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govtandfonline.com In vitro studies using human liver microsomes (HLM), human liver S9 fractions, and recombinant CYP enzymes have been instrumental in identifying the specific isoforms responsible for this metabolic reaction. nih.govfrontiersin.org

Research has identified several CYP450 isoforms that contribute to the metabolism of mitragynine. nih.govclinpgx.org Among the various metabolic reactions, the O-demethylation at the 9-position to form this compound is a major pathway. nih.govtandfonline.com Studies utilizing recombinant CYP enzymes have demonstrated that multiple isoforms, including CYP2C18, CYP2C19, CYP2D6, and CYP3A4, display metabolic activity towards mitragynine. nih.govclinpgx.orgfrontiersin.org Specifically, the formation of this compound, the most abundant in vitro metabolite, is attributed to the actions of CYP2C19, CYP2D6, and CYP3A4. nih.govclinpgx.orgresearchgate.net

CYP2C19 is one of the key enzymes identified in the biotransformation of mitragynine to this compound. nih.govclinpgx.org Studies with recombinant human CYP isoforms have confirmed that CYP2C19 contributes to the formation of this major metabolite. researchgate.netfrontiersin.org Along with CYP2D6 and CYP3A4, CYP2C19 is responsible for producing this compound, which is also the most prevalent metabolite found in the urine of kratom users. nih.govclinpgx.org

CYP3A4 is consistently identified as a major enzyme in the metabolism of mitragynine, including the formation of this compound. nih.govtandfonline.comnih.gov Several studies highlight CYP3A4 as the predominant isoform responsible for the metabolic clearance of mitragynine. nih.govtandfonline.comresearchgate.net Its involvement in producing this compound has been confirmed through studies with recombinant enzymes and inhibition assays. nih.govclinpgx.orgnih.gov The significant effect of the CYP3A inhibitor ketoconazole (B1673606) on the formation of this compound further underscores the primary role of CYP3A4 in this specific metabolic pathway. nih.gov

The kinetics of the formation of this compound from its precursor, mitragynine, have been characterized in vitro using human liver S9 fractions. nih.gov These studies provide essential parameters that describe the efficiency and capacity of the enzymatic reaction. The formation was found to be generally linear for enzyme concentrations ranging from 0 to 0.25 mg/mL and incubation times between 5 and 20 minutes. nih.gov The determined Michaelis-Menten constants indicate a high affinity of the metabolizing enzymes for mitragynine in this specific pathway. nih.gov

Table 1: Kinetic Parameters for this compound Formation

ParameterValueSource Matrix
K_m (Michaelis constant)1.37 μMHuman Liver S9 Fractions
V_max (Maximum reaction velocity)0.0931 nmol/min/mg proteinHuman Liver S9 Fractions

Data sourced from reference nih.gov.

The formation of this compound can be altered by the presence of enzyme inhibitors that target the responsible CYP450 isoforms. Given the significant role of CYP3A4, specific inhibitors of this enzyme can markedly reduce the metabolite's production. nih.gov

Ketoconazole, a known potent inhibitor of CYP3A4, has been shown to have a significant inhibitory effect on the formation of this compound, which confirms the crucial role of CYP3A4 in this metabolic pathway. nih.gov In contrast, other compounds have been shown to have minimal impact. For instance, major cannabinoids at a concentration of 10 μg/mL, as well as mixtures at physiologically achievable concentrations, displayed only minor inhibition of this compound formation. nih.gov

Table 2: Effect of Inhibitors on this compound Formation

Inhibitor/CompoundTarget Enzyme (Primarily)Effect on Formation
KetoconazoleCYP3A4Significant Inhibition
Major Cannabinoids (10 μg/mL)Not SpecifiedMinor Inhibition

Data sourced from reference nih.gov.

Cytochrome P450 (CYP450) Isoform Contributions to Mitragynine O-Demethylation

Plant Biosynthetic Routes for Mitragynine and Related Alkaloids

The formation of mitragynine, a corynanthe-type monoterpene indole (B1671886) alkaloid, within Mitragyna speciosa is a complex biosynthetic process. Recent research has begun to illuminate the specific enzymes that construct the characteristic scaffold of these alkaloids. wikipedia.orgnih.gov

The biosynthesis of corynanthe alkaloids, including mitragynine, originates from the precursor strictosidine (B192452). researchgate.net A series of enzymatic reactions transforms strictosidine into the core structure of these compounds. Key enzymes that have been identified in this pathway include:

Strictosidine β-D-glucosidase (SGD) : This enzyme initiates the pathway by removing a glucose molecule from strictosidine. researchgate.net

Medium-chain alcohol dehydrogenases (DCS) : These enzymes play a crucial role in determining the stereochemistry of the resulting alkaloid. researchgate.net

Reductases : Several reductases have been identified that are involved in the biosynthetic pathway of mitragynine. nih.gov

Key Enzymes in Corynanthe Alkaloid Biosynthesis
EnzymeFunctionReference
Strictosidine β-D-glucosidase (SGD)Deglycosylation of strictosidine researchgate.net
Medium-chain alcohol dehydrogenase (DCS)Influences the stereochemistry of the alkaloid scaffold researchgate.net
ReductasesInvolved in various reduction steps in the pathway nih.gov

Methyltransferases are critical enzymes in the biosynthesis of many alkaloids, catalyzing the addition of a methyl group to a substrate. In the formation of mitragynine, an enol O-methyltransferase is involved. nih.gov While the final hydroxylation and methylation steps in the biosynthesis of mitragynine within the kratom plant are still under investigation, a methyltransferase from the firebush plant (Hamelia patens) has been shown to catalyze the final step in laboratory settings. nih.gov

The formation of this compound occurs not through the plant's biosynthetic pathway, but rather through the metabolic process of demethylation after consumption of mitragynine. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov Specifically, CYP3A4 has been identified as a major enzyme in this process, with contributions from CYP2D6 and CYP2C19. frontiersin.orgclinpgx.org

Enzymes Involved in Mitragynine Methylation and Demethylation
Enzyme/Enzyme FamilyProcessOrganism/SystemReference
Enol O-methyltransferaseMethylation in mitragynine biosynthesisMitragyna speciosa nih.gov
CYP3A4O-demethylation of mitragynine to this compoundHuman liver nih.gov
CYP2D6O-demethylation of mitragynine to this compoundHuman liver frontiersin.orgclinpgx.org
CYP2C19O-demethylation of mitragynine to this compoundHuman liver frontiersin.orgclinpgx.org

Phase II Metabolic Conjugation of this compound

Following its formation in Phase I metabolism, this compound undergoes further transformation through Phase II conjugation reactions. These processes, primarily glucuronidation and sulfation, increase the water solubility of the metabolite, facilitating its excretion from the body. wikipedia.orgresearchgate.net

Glucuronidation is a major pathway in Phase II metabolism where a glucuronic acid moiety is attached to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net Studies have shown that metabolites of mitragynine, including the demethylated forms, are conjugated with glucuronides. researchgate.netnih.gov Research indicates that this compound undergoes glucuronidation, and after enzymatic treatment with β-glucuronidase, a significant increase in the concentration of this compound is observed in urine samples, confirming this conjugation pathway. acs.org

Sulfation is another important Phase II reaction where a sulfonate group is added to the metabolite. This process is mediated by sulfotransferase enzymes. The presence of this compound sulfate (B86663) has been identified in human urine, indicating that sulfation is a metabolic route for this compound. researchgate.netnih.gov Similar to glucuronidation, treatment of urine samples with sulfatase leads to an increased detection of this compound, providing evidence for this conjugation. acs.org

Chemical Synthesis and Structural Modifications

Methodologies for the Chemical Synthesis of 9-O-Demethylmitragynine

The total synthesis of this compound, also known as 9-hydroxycorynantheidine, is intrinsically linked to the broader synthetic strategies developed for its parent compound, mitragynine (B136389). While direct total synthesis of this compound is not as commonly documented as that of mitragynine itself, the established synthetic routes for mitragynine provide the foundational frameworks which can be adapted for this purpose.

A prominent strategy for the total synthesis of mitragynine and related Corynanthe alkaloids involves the use of 4-methoxytryptophan as a key precursor. researchgate.netnih.gov An enantiospecific method has been developed utilizing a regiospecific Larock heteroannulation to create this crucial starting material. researchgate.netnih.gov The synthesis proceeds through key steps including an asymmetric Pictet-Spengler reaction and a Nickel-mediated cyclization to establish the core tetracyclic structure and the correct stereochemistry. researchgate.netnih.govnih.gov

The general retrosynthetic approach for mitragynine, which can be conceptually applied to its 9-hydroxy analog, is outlined below:

Retrosynthetic Analysis:

The target molecule, mitragynine, is disconnected to reveal a key 9-methoxy substituted tetracyclic intermediate. nih.gov

This intermediate is further broken down, envisioning its formation from a vinyl iodide and an α,β-unsaturated ester via a Ni(0)-mediated cyclization, which sets the cis configuration at the C(3) and C(15) positions. nih.gov

The stereochemistry at C(3) is established through an asymmetric Pictet-Spengler reaction between an N-alkyl amine and an aldehyde precursor. nih.gov

To adapt this synthesis for this compound, one would theoretically start with a 4-hydroxy-tryptophan derivative or introduce a protecting group on the hydroxyl function that can be removed in the final steps of the synthesis. The complexity of total synthesis, often involving numerous steps (18-23), makes semi-synthesis from naturally extracted mitragynine a more common and practical approach for obtaining this compound. researchgate.net

Demethylation Techniques Applied to Mitragynine for this compound Production

The conversion of mitragynine to this compound is a critical semi-synthetic transformation. This process involves the targeted cleavage of the methyl ether at the C9 position of the indole (B1671886) ring.

A documented method for this demethylation utilizes a combination of aluminum chloride (AlCl₃) and ethanethiol (B150549) (EtSH) in dichloromethane (B109758) (DCM) as the solvent. researchgate.net This reagent system is a classic and effective method for cleaving aryl methyl ethers.

Reaction Scheme: Mitragynine + AlCl₃ / EtSH in DCM → this compound

The mechanism involves the Lewis acid AlCl₃ coordinating to the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the ethanethiolate anion. This process selectively removes the methyl group, yielding the desired 9-hydroxy product. This semi-synthetic approach is often more efficient than a full total synthesis for producing this compound for research purposes. researchgate.net

Synthetic Routes to 9-Hydroxyl Analogs and Derivatives of Mitragynine

The C9 position of the mitragynine scaffold is a key target for structural modification to investigate structure-activity relationships (SAR). nih.gov A versatile strategy has been developed to diversify this position, starting from mitragynine and proceeding through a 9-O-demethylated intermediate which is then converted into a triflate. researchgate.netnih.gov

The general synthetic sequence is as follows:

Demethylation: Mitragynine is first demethylated at the C9 position to yield this compound (9-hydroxycorynantheidine), as described in the previous section. researchgate.net

Triflation: The resulting hydroxyl group is then converted into a triflate (trifluoromethanesulfonate) by reacting it with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a base like triethylamine (B128534) (Et₃N). The triflate group is an excellent leaving group, making the C9 position susceptible to various coupling reactions. researchgate.net

Palladium-Catalyzed Coupling: The intermediate triflate is then used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, to introduce new substituents at the C9 position. researchgate.netnih.gov This has been successfully used to synthesize analogs where the original 9-methoxy group is replaced by phenyl, 3'-furanyl, and methyl groups. nih.gov

The table below summarizes the synthesis of various C9-substituted mitragynine analogs.

Target AnalogCoupling PartnerCatalyst/ReagentsReaction Type
9-Phenyl-mitragyninePhenylboronic acidPd(PPh₃)₄, K₂CO₃Suzuki Coupling
9-(3'-Furanyl)-mitragynine3-Furanylboronic acidPd(PPh₃)₄, K₂CO₃Suzuki Coupling
9-Methyl-mitragynineDABAL-Me₃Pd₂(dba)₃, XPhosNegishi-type Coupling

These C9-modified mitragynine analogs can then be further transformed, for example, by oxidation to their corresponding 7-hydroxy derivatives using reagents like Oxone® and sodium bicarbonate (NaHCO₃). researchgate.netnih.gov

Precursor Compounds and Reaction Mechanisms in this compound Derivatization

The derivatization of this compound relies on key precursor compounds and specific reaction mechanisms to achieve structural diversity.

Precursor Compounds:

Mitragynine: As the natural starting material, it is the primary precursor for the semi-synthesis of this compound and its derivatives. nih.gov

This compound: This is the immediate precursor for most C9 derivatizations. It is obtained by the demethylation of mitragynine. researchgate.net

Mitragynine-9-O-triflate: This activated intermediate, formed from this compound, is the pivotal precursor for introducing a wide range of substituents via cross-coupling reactions. researchgate.netnih.gov

Organoboron and Organozinc Reagents: Compounds like phenylboronic acid, 3-furanylboronic acid, and trimethylaluminum (B3029685) (used to generate the methylating agent DABAL-Me₃) are essential coupling partners that provide the new C9 substituents. researchgate.net

Reaction Mechanisms:

The core reaction mechanism enabling the derivatization at the C9 position is the palladium-catalyzed cross-coupling reaction . The general catalytic cycle for a Suzuki coupling, which is representative of this class of reactions, involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the mitragynine-9-O-triflate, inserting itself into the carbon-oxygen bond of the triflate. This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming an organopalladium complex.

Transmetalation: The organoboron compound (e.g., phenylboronic acid), activated by a base, transfers its organic group (the phenyl group) to the palladium center, displacing the triflate group.

Reductive Elimination: The two organic groups (the mitragynine scaffold and the new phenyl substituent) on the palladium complex are eliminated together, forming a new carbon-carbon bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This powerful and versatile mechanism allows for the precise and efficient formation of new C-C bonds on the complex indole alkaloid framework, providing access to a wide array of novel 9-substituted analogs for further study. researchgate.netnih.gov

Pharmacological Investigations and Receptor Interaction Profiles

In Vitro Pharmacological Characterization of 9-O-Demethylmitragynine as a Metabolite

The biotransformation of mitragynine (B136389) into this compound is mediated by several key CYP450 isoforms. Research has demonstrated the involvement of CYP3A4, CYP2D6, and CYP2C19 in its formation. nih.gov Further investigations have confirmed that CYP3A4 is a major enzyme in this metabolic pathway. nih.gov The enzymatic kinetics for the formation of this compound in human liver S9 fractions have been characterized, displaying a Michaelis-Menten constant (Kₘ) of 1.37 µM and a maximum velocity (Vₘₐₓ) of 0.0931 nmol/min/mg protein. nih.gov The formation of this metabolite was significantly inhibited by ketoconazole (B1673606), a potent CYP3A4 inhibitor, further underscoring the crucial role of this enzyme. nih.gov

Receptor Binding and Functional Assays for this compound

Pharmacological investigations have revealed that this compound interacts selectively with opioid receptors. Receptor binding assays have demonstrated that it possesses a high affinity for the mu (μ)-opioid receptor, with significantly lower affinity for the delta (δ) and kappa (κ)-opioid receptors. mdpi.com This selectivity profile suggests that its primary pharmacological actions are mediated through the μ-opioid receptor.

Functionally, this compound acts as a partial agonist at the μ-opioid receptor. acs.org In studies using electrically stimulated guinea-pig ileum preparations, a classic model for assessing opioid activity, this compound inhibited tissue contractions. acs.org However, its maximal inhibitory effect was less than that of its parent compound, mitragynine, a characteristic feature of a partial agonist. acs.org The effects of this compound were competitively antagonized by the non-selective opioid antagonist naloxone (B1662785), confirming its action at opioid receptors. acs.org The similarity in the pA₂ values of naloxone against this compound and the selective μ-agonist DAMGO further supports its selectivity for the μ-opioid receptor subtype. acs.org

Opioid Receptor Binding Affinities (pKi) of this compound

Compoundμ-Opioid Receptor (pKi)δ-Opioid Receptor (pKi)κ-Opioid Receptor (pKi)Reference
This compound7.924.515.53 mdpi.com

Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.

Beyond the opioid system, some alkaloids from Mitragyna speciosa exhibit polypharmacology, interacting with various other central nervous system receptors. Screening studies have assessed the binding of this compound to several non-opioid targets, including adrenergic and serotonin (B10506) receptors.

Initial broad screening indicated that this compound displaces radioligands at certain adrenergic receptors. nih.gov It also showed some interaction with serotonin 5-HT₂B receptors, though only at higher concentrations (10 μM). nih.gov The data suggest a broader receptor interaction profile, although its affinity for these non-opioid sites appears to be lower than its high affinity for the μ-opioid receptor.

Structure-Activity Relationship (SAR) Studies Related to 9-O-Demethylation

The structural difference between mitragynine and its metabolite this compound—the conversion of a methoxy (B1213986) (-OCH₃) group to a hydroxyl (-OH) group at the C-9 position—has a discernible impact on its pharmacological profile. This modification is a key aspect of its structure-activity relationship (SAR).

In contrast to the SAR of morphinan (B1239233) opioids, where demethylation of the C-3 methoxy group (e.g., codeine to morphine) dramatically increases μ-opioid receptor affinity and efficacy, the O-demethylation of mitragynine at the C-9 position results in a nuanced change. While this compound retains high affinity for the μ-opioid receptor, its intrinsic efficacy is reduced compared to mitragynine. acs.org It acts as a partial agonist with a lower maximal response, indicating that the methoxy group on the indole (B1671886) ring is important for expressing the full efficacy of the mitragynine scaffold at the μ-opioid receptor. mdpi.comacs.org Further modification, such as the complete removal of the C-9 substituent to form corynantheidine, leads to a loss of opioid agonistic activity. mdpi.com

The pharmacological activity of corynanthe-type alkaloids is highly dependent on their stereochemistry. This compound is a direct metabolite of mitragynine and therefore retains the same core stereochemical configuration, which is understood to be crucial for its opioid receptor activity. Studies on the diastereomers of mitragynine, such as speciogynine (B3026189) and speciociliatine, which differ in the spatial arrangement of substituents at key chiral centers (C-3 and C-20), have shown that these stereochemical variations can dramatically reduce or abolish opioid receptor agonism. This highlights the strict structural requirements for productive interaction with the opioid receptor binding pocket. Therefore, the specific stereoisomeric form of this compound, inherited from its parent compound, is essential for its observed pharmacological profile as a μ-opioid receptor partial agonist.

Analytical Methodologies for Research and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for 9-O-Demethylmitragynine Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) offers the high sensitivity and selectivity required for the analysis of complex samples. This platform is versatile, allowing for both the precise quantification of the analyte and the detailed characterization of its chemical structure.

For quantitative purposes, tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides exceptional sensitivity and specificity by employing a scanning mode known as Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise, allowing for accurate quantification even at very low concentrations.

A validated LC-MS/MS method for the quantitative detection of mitragynine (B136389) and its metabolites, including this compound, in human urine has been established. nih.gov This method utilizes MRM in positive ionization mode to identify the relevant metabolites. nih.gov Similarly, LC-MS/MS assays have been developed and validated for the simultaneous quantification of multiple kratom alkaloids, including metabolites, in human plasma, also operating in the positive MRM mode. nih.govcolab.ws These methods are crucial for pharmacokinetic studies. For instance, in one study, the lower limit of quantification (LLOQ) for this compound in human urine was determined to be 50 ng/mL. nih.gov

Table 1: Example of LC-MS/MS Parameters for Alkaloid Analysis

ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI) nih.govcolab.ws
Scanning ModeMultiple Reaction Monitoring (MRM) nih.govcolab.ws
LLOQ (Urine)50 ng/mL nih.gov
LLOQ (Plasma)0.5 ng/mL nih.govcolab.ws
ULOQ (Plasma)400 ng/mL nih.govcolab.ws

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Note: LLOQ/ULOQ for plasma refers to a method analyzing 11 kratom alkaloids, not specifically this compound alone.

Structural Identification and Characterization using LC-Q/TOF-MS

When the goal is to identify unknown metabolites or to confirm the structure of a compound, high-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS), is employed. nih.govresearchgate.net This technology provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. This capability is invaluable for distinguishing between isomers and identifying novel metabolic products. researchgate.net LC-Q/TOF-MS has been instrumental in investigating the biomarkers of mitragynine, where it was used to identify metabolites like this compound in unhydrolyzed urine samples. nih.govresearchgate.net In some cases, recombinant cytochrome P450 enzymes are used to generate metabolites like this compound to confirm their mass spectrometry data and retention times in the absence of analytical standards. cnr.it

Sample Preparation Techniques for this compound Research

The complexity of biological matrices such as blood and urine necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest before LC-MS analysis.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. An established method for quantifying mitragynine metabolites, including this compound, in human urine utilizes an SPE pre-treatment step. nih.govresearchgate.net The recovery of this compound using such methods has been reported to be within the range of 80.1–118.9%. nih.gov

In the body, drugs and their metabolites can undergo Phase II metabolism, where they are conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. nih.gov To analyze the total amount of a metabolite (both conjugated and unconjugated forms), a hydrolysis step is required to cleave the conjugate bond. Enzymatic hydrolysis, using enzymes such as β-glucuronidase, is a common approach. nih.govcnr.it

However, for Mitragyna alkaloids, the utility of this technique has been evaluated with mixed results. While enzymatic hydrolysis was found to increase the concentration of 16-carboxymitragynine, it showed only nominal benefit for other metabolites. nih.gov Some research suggests that deconjugation of urine may not be necessary for detecting kratom use due to the abundance of the parent drug and key unconjugated metabolites like this compound. nih.govresearchgate.net It is also noted that chemical hydrolysis is often unsuitable due to the degradation of the alkaloids. nih.govcnr.it

Method Validation Parameters for Research Applications

For any quantitative analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. For research applications involving this compound, methods are typically validated for several key parameters according to established guidelines.

Validated methods for the analysis of this compound and related compounds have demonstrated high precision, accuracy, and good linearity. nih.gov Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. For bioanalytical methods, this is often expressed as a percentage of the nominal concentration, with acceptable ranges typically between 85-115% (or 80-120% at the LLOQ). One study reported accuracy for this compound in the range of 83.6-117.5%. nih.gov

Precision : The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra- and inter-day precision should generally be less than 15% (20% at the LLOQ). nih.gov For this compound, the coefficient of variation has been reported as less than 13%. nih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a correlation coefficient (r²) value of >0.99. pom.go.id

Recovery : The efficiency of the extraction process. For this compound, recovery from urine using SPE was found to be in the range of 80.1-118.9%. nih.gov

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this compound in urine, the LLOQ has been established at 50 ng/mL. nih.gov

Table 2: Summary of Method Validation Parameters from a Study on Mitragynine Metabolites in Urine

Validation ParameterResult for this compoundReference
Accuracy (Intra- and Inter-day)83.6–117.5% nih.gov
Precision (Intra- and Inter-day)CV < 13% nih.gov
Recovery80.1–118.9% nih.gov
Lower Limit of Quantification (LLOQ)50 ng/mL nih.gov

CV: Coefficient of Variation

Accuracy and Precision Assessments in Analytical Methods

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. These parameters are often evaluated at different concentration levels to ensure the method's reliability across a range of potential sample concentrations. For the quantification of this compound in human urine using a validated LC-MS/MS method, both intra-day and inter-day accuracy and precision have been reported.

In one study, the intra-day accuracy for this compound was found to be between 83.6% and 117.5%, with precision, expressed as the coefficient of variation (CV), being less than 13%. nih.gov Similarly, the inter-day accuracy and precision were within the same acceptable ranges. nih.gov These findings indicate that the method is both accurate and precise for the quantification of this metabolite in a biological matrix.

Accuracy and Precision of this compound Quantification in Human Urine

ParameterConcentration LevelAccuracy (%)Precision (CV, %)
Intra-dayNot Specified83.6 - 117.5< 13
Inter-dayNot Specified83.6 - 117.5< 13

Linearity and Lower Limit of Quantification (LLOQ)

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

For this compound, a validated LC-MS/MS method has established a specific LLOQ in human urine. The LLOQ for this compound was determined to be 50 ng/mL. nih.gov This level of sensitivity is essential for detecting and quantifying the metabolite in authentic urine samples where concentrations may be low. The linearity of the method was also established, though the specific range was not detailed in the available literature.

Linearity and LLOQ for this compound Quantification

ParameterMatrixValue
Lower Limit of Quantification (LLOQ)Human Urine50 ng/mL

Recovery Efficiency in Biological Matrices

The recovery of an analyte from a biological matrix is a measure of the efficiency of the extraction process. It is a critical parameter in method validation as it indicates how much of the analyte of interest is successfully transferred from the complex sample matrix to the analytical instrument.

Recovery Efficiency of this compound from Human Urine

AnalyteMatrixRecovery (%)
This compoundHuman Urine80.1 - 118.9

Research on Derivatives and Analogs of 9 O Demethylmitragynine

Design and Synthesis of C-9 Modified Analogs with Varying Substitutions

The chemical modification of the 9-O-Demethylmitragynine scaffold, particularly at the C-9 position, is a key strategy for generating novel analogs with potentially altered pharmacological profiles. While direct derivatization of this compound is a viable approach, much of the current research has focused on the semi-synthesis of C-9 modified analogs starting from its parent compound, mitragynine (B136389). This typically involves the demethylation of the C-9 methoxy (B1213986) group of mitragynine to yield this compound, which can then be further modified.

One common synthetic route to access the C-9 position involves converting the hydroxyl group of this compound (obtained from the demethylation of mitragynine) into a triflate. This triflate intermediate is then amenable to various palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents at the C-9 position. researchgate.net For example, Suzuki coupling reactions have been successfully employed to introduce phenyl and 3-furanyl groups, yielding 9-phenyl-mitragynine and 9-(3-furanyl)-mitragynine, respectively. researchgate.net Another approach involves the use of DABAL-Me3 in a palladium-catalyzed reaction to introduce a methyl group at the C-9 position. researchgate.net

These C-9 modified analogs of mitragynine are, in essence, derivatives of this compound where the hydroxyl group has been replaced by other functional groups. The synthesis of these analogs allows for a systematic investigation of how different substituents at the C-9 position influence the molecule's interaction with its biological targets.

Table 1: Examples of C-9 Modified Analogs and Their Synthesis Method
AnalogC-9 SubstituentSynthesis Method
9-phenyl-mitragyninePhenylPalladium-catalyzed Suzuki coupling of the triflate intermediate with phenylboronic acid. researchgate.net
9-(3-furanyl)-mitragynine3-FuranylPalladium-catalyzed Suzuki coupling of the triflate intermediate with 3-furanylboronic acid. researchgate.net
9-methyl-mitragynineMethylPalladium-catalyzed reaction of the triflate intermediate with DABAL-Me3. researchgate.net

Identification and Characterization of Metabolites Derived from this compound (e.g., 9-O-demethyl-16-carboxymitragynine)

This compound is a major metabolite of mitragynine, and it undergoes further metabolism in the body to form other derivatives. nih.gov The identification and characterization of these metabolites are crucial for understanding the complete metabolic fate of mitragynine and the potential biological activity of its metabolic products.

One of the key metabolites derived from this compound is 9-O-demethyl-16-carboxymitragynine. researchgate.netnih.gov This metabolite is formed through the hydrolysis of the methyl ester at the C-16 position of this compound. researchgate.net In vitro studies using recombinant cytochrome P450 enzymes have shown that the formation of 9-O-demethyl-16-carboxymitragynine is solely mediated by the enzyme CYP2C19. nih.gov

In addition to Phase I metabolism, this compound can also undergo Phase II conjugation reactions. Studies have identified this compound glucuronide and sulfate (B86663) conjugates in human urine. researchgate.net These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body.

The metabolic pathways of mitragynine are complex and can vary between species. researchgate.net However, the identification of 9-O-demethyl-16-carboxymitragynine and its conjugates provides valuable insight into the further biotransformation of this compound in humans.

Table 2: Known Metabolites of this compound
MetaboliteMetabolic ReactionEnzyme(s) Involved
9-O-demethyl-16-carboxymitragynineHydrolysis of the C-16 methyl esterCYP2C19 nih.gov
This compound glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs) (inferred)
This compound sulfateSulfationSulfotransferases (SULTs) (inferred)

Enzymatic Promiscuity and Directed Evolution for Novel this compound Derivatives

The use of enzymes in the synthesis of novel chemical compounds is a rapidly growing field, offering advantages such as high selectivity and mild reaction conditions. The concepts of enzymatic promiscuity and directed evolution hold significant promise for the generation of novel derivatives of this compound.

Enzymatic promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological role. This can be exploited to generate novel compounds by exposing an enzyme to a non-native substrate, such as this compound. The enzymes involved in the biosynthesis of mitragynine and other monoterpene indole (B1671886) alkaloids are potential candidates for such biocatalytic transformations. For instance, the enzymes responsible for the later steps of mitragynine biosynthesis could potentially accept this compound as a substrate and introduce further modifications.

Directed evolution is a powerful technique used to engineer enzymes with improved or novel activities. nih.gov This process involves generating a large library of enzyme variants through random mutagenesis and then screening for the desired catalytic activity. nih.gov This approach could be applied to enzymes involved in alkaloid biosynthesis to create variants that can efficiently use this compound as a substrate and catalyze specific chemical transformations, such as hydroxylation, methylation, or glycosylation, at various positions on the molecule. While research in this area is still in its early stages for kratom alkaloids, the successful application of directed evolution to other classes of enzymes, such as P450 monooxygenases, demonstrates its potential for generating novel bioactive compounds. nih.gov

The combination of enzymatic promiscuity and directed evolution offers a promising avenue for the sustainable and efficient production of a diverse range of novel this compound derivatives for pharmacological screening and drug discovery.

Future Research Directions and Methodological Advancements

Advanced Biosynthetic Pathway Elucidation for the 9-Oxygen Functionality

The biosynthesis of mitragynine (B136389) and its derivatives, including the introduction of the 9-oxygen functionality, is a complex process that is not yet fully understood. While significant strides have been made in identifying some of the enzymes involved in the broader pathway of kratom alkaloids, the specific enzymes responsible for the 9-hydroxylation and subsequent 9-O-methylation in Mitragyna speciosa remain to be definitively characterized. biorxiv.orgresearchgate.netnih.gov

Recent studies have successfully demonstrated the biosynthesis of mitragynine and its stereoisomer speciogynine (B3026189) in heterologous systems like Escherichia coli and yeast. nih.govresearchgate.net This was achieved by utilizing a tryptamine (B22526) 4-hydroxylase from the mushroom Psilocybe cubensis and a methyltransferase from Hamelia patens (firebush) to catalyze the final steps. nih.gov This breakthrough highlights the potential for microbial biosynthesis of kratom opioids and suggests a high degree of enzyme promiscuity. researchgate.netnih.gov

Future research will likely focus on:

Identification of Native Enzymes: A primary goal is the identification and characterization of the specific hydroxylase and O-methyltransferase from Mitragyna speciosa that are responsible for the 9-oxygen functionality. This will involve transcriptomic analysis of the kratom plant to identify candidate genes and subsequent in vitro and in vivo functional characterization of the expressed enzymes.

Understanding Enzyme Promiscuity: Further investigation into the substrate promiscuity of the enzymes in the mitragynine biosynthetic pathway could open avenues for creating novel analogs of 9-O-Demethylmitragynine with potentially unique pharmacological profiles. biorxiv.orgresearchgate.net

Metabolic Engineering: With the complete biosynthetic pathway elucidated, metabolic engineering of microbial hosts could be optimized for the large-scale, sustainable production of this compound and other related alkaloids for research and potential therapeutic development.

Application of Computational Chemistry and Molecular Modeling for SAR Predictions of this compound

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into ligand-receptor interactions and guiding the synthesis of novel compounds with improved pharmacological properties. nih.govbeilstein-journals.org For this compound, these computational approaches can be leveraged to predict its structure-activity relationships (SAR) and guide the design of new analogs.

Previous research has already employed molecular dynamics (MD) simulations and docking analyses to investigate the binding of mitragynine and its analogs to opioid receptors. acs.orgbiorxiv.orgresearchgate.net These studies have provided a structural context for the observed pharmacological differences between various kratom alkaloids. acs.orgbiorxiv.org For instance, modifications at the C9 position of the mitragynine scaffold have been explored to understand their impact on G-protein efficacy and β-arrestin recruitment at the mu-opioid receptor. nih.gov

Future computational studies on this compound are expected to involve:

Pharmacophore Modeling: Developing a detailed pharmacophore model for this compound will help in identifying the key chemical features essential for its biological activity. This can be used to screen virtual libraries of compounds for potential new leads.

Quantum Chemical Methods: Quantum chemical calculations can provide insights into the electronic properties and reactivity of this compound, helping to explain its metabolic pathways and interactions with biological targets. researchgate.net

Predictive ADME/T Modeling: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of this compound and its potential analogs, aiding in the early stages of drug development. nih.gov

The table below summarizes key computational approaches and their potential applications in the study of this compound.

Computational MethodApplication for this compound
Molecular Docking Predicting the binding orientation and affinity of this compound and its analogs to opioid and other receptors.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-receptor complex to understand the stability of interactions and conformational changes.
Quantitative SAR (QSAR) Developing mathematical models to correlate the chemical structure of this compound analogs with their biological activity.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity to guide virtual screening.
Homology Modeling Creating 3D models of target receptors when experimental structures are unavailable.

Development of Novel Analytical Approaches for Complex Biological Samples

The accurate and sensitive detection of this compound in complex biological matrices such as blood, urine, and tissue is crucial for pharmacokinetic studies, forensic toxicology, and clinical monitoring. ojp.gov While various analytical methods have been established for the quantification of mitragynine and other kratom alkaloids, there is a continuous need for the development of more robust and efficient techniques. nih.govsemanticscholar.orgtdl.org

Current analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and ultra-high-performance liquid chromatography (UHPLC), are widely used for the analysis of kratom alkaloids. nih.govtdl.org However, challenges remain in terms of sample preparation, matrix effects, and the need for validated reference standards. researchgate.netresearchgate.net

Future advancements in analytical methodologies for this compound will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide greater specificity and sensitivity for the identification and quantification of this compound and its metabolites in complex samples.

Development of Immunoassays: The development of specific antibodies for this compound could lead to rapid and cost-effective immunoassay-based screening methods, suitable for high-throughput analysis.

Miniaturized and Portable Analytical Systems: The integration of microfluidics and novel sensor technologies could lead to the development of portable devices for on-site detection of this compound, which would be valuable in forensic and clinical settings.

Advanced Sample Preparation Techniques: The development of novel solid-phase extraction (SPE) sorbents and other automated sample preparation techniques can help to reduce matrix interference and improve the accuracy and reproducibility of analytical results.

The following table outlines various analytical techniques and their applicability to the analysis of this compound.

Analytical TechniquePrincipleApplication for this compound Analysis in Biological Samples
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection of precursor and product ions.Gold standard for quantification due to high sensitivity and selectivity. tdl.org
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Requires derivatization for non-volatile compounds but can provide good chromatographic resolution. tdl.org
UPLC-PDA High-resolution liquid chromatography with photodiode array detection.Useful for quantification when coupled with a validated method. researchgate.net
HRMS Mass spectrometry with high mass accuracy and resolution.Enables confident identification of unknown metabolites and differentiation from isobaric interferences.
Immunoassays (e.g., ELISA) Utilizes specific antibody-antigen binding for detection.Potential for rapid screening of a large number of samples.

Q & A

Q. Q. How can researchers ensure ethical rigor in studies involving 9-O-Demethylmitragynine’s psychoactive effects?

  • Methodological Answer : Adopt double-blind, placebo-controlled designs with independent ethics board oversight. Include explicit inclusion/exclusion criteria (e.g., no prior substance use disorders) and adverse event monitoring protocols. Pre-register trials on platforms like ClinicalTrials.gov to enhance transparency .

Q. What frameworks assist in formulating research questions about 9-O-Demethylmitragynine’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "In C57BL/6 mice (P), how does 9-O-Demethylmitragynine (I) compared to morphine (C) affect μ-opioid receptor binding affinity (O)?" .

Tables for Key Methodological Comparisons

Parameter GC-MS LC-MS/MS
SensitivityModerate (ng/mL)High (pg/mL)
Matrix CompatibilityLimited to volatile compoundsBroad (plasma, urine, tissue)
Structural ConfirmationRequires derivatizationNative analysis feasible
Reference
Metabolite Key Fragment Ions (m/z) Retention Time (min)
9-O-Demethylmitragynine174.0913, 238.14428.2 ± 0.3
Mitragynine188.1070, 252.15959.1 ± 0.4
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.